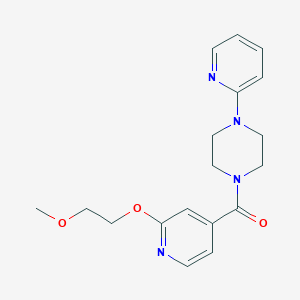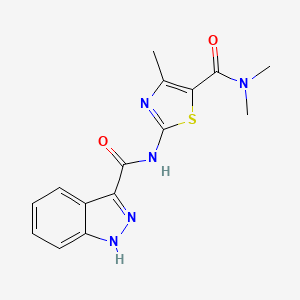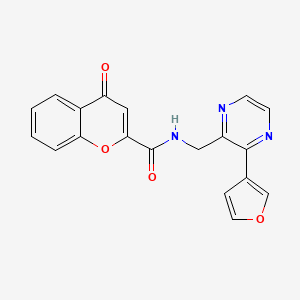
(2-(2-Metoxietoxi)piridin-4-il)(4-(piridin-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone acts as a selective antagonist for the 5-HT2A receptor, blocking the binding of serotonin to this receptor. This can lead to a decrease in the activity of certain neural pathways in the brain, which may be useful in treating disorders such as schizophrenia.
Biochemical and Physiological Effects:
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, including a decrease in serotonin levels in the brain and a decrease in the activity of certain neural pathways. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more precise targeting of this receptor in research studies. However, one limitation is that (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone may have off-target effects on other receptors, which could complicate the interpretation of research results.
Direcciones Futuras
There are several potential future directions for research on (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. One area of interest is its potential as a therapeutic agent for schizophrenia and other psychiatric disorders. Further research is needed to determine the efficacy and safety of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone in humans. Additionally, (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone could be used as a tool to study the role of the 5-HT2A receptor in various biological processes, such as learning and memory. Finally, further research could be done to explore the potential off-target effects of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone on other receptors, which could provide valuable insights into the mechanisms of action of this compound.
Métodos De Síntesis
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxaldehyde with 2-(2-methoxyethoxy)ethylamine, followed by further reaction with 4-(pyridin-2-yl)piperazine and formaldehyde. The resulting product is purified through chromatography.
Aplicaciones Científicas De Investigación
Inhibición de la Quinasa de Proteínas
Antecedentes: Las pirido[3,4-g]quinazolinas se identificaron previamente como inhibidores nanomolares de la quinasa 1 similar a Cdc (CLK1) y la quinasa 1A regulada por tirosina de doble especificidad (DYRK1A). Estas quinasas desempeñan funciones cruciales en la regulación celular y son objetivos terapéuticos relevantes .
Resultados: Se encontró que el sistema tricíclico plano de pirido[3,4-g]quinazolina es esencial para mantener la potencia inhibitoria de la quinasa de proteínas. Esto destaca la importancia de la forma molecular del compuesto en su actividad biológica .
Catálisis y Aplicaciones Sintéticas
El motivo piridin-2-il-metanona es valioso en química sintética. La oxidación catalizada por metales de transición de los enlaces Csp3-H puede producir cetonas aromáticas, incluidos los derivados de piridin-2-il-metanona. Estos compuestos sirven como intermediarios para la síntesis farmacéutica y otras aplicaciones .
Ensayos Biológicos
Los investigadores han evaluado las actividades inhibitorias de los compuestos sintetizados utilizando ensayos como el ensayo de bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio (MTT). Comparando estos derivados con inhibidores conocidos (como Bipy55′DC y Pirfenidona), se puede evaluar su potencial como agentes terapéuticos .
Propiedades
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-12-13-25-17-14-15(5-7-20-17)18(23)22-10-8-21(9-11-22)16-4-2-3-6-19-16/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSZTCGJQRLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)
![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

